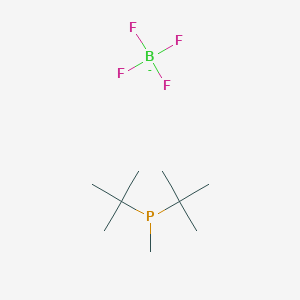
Di-tert-butyl(methyl)phosphane tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(methyl)phosphane tetrafluoroborate is an organophosphorus compound with the chemical formula C9H22BF4P. It is commonly used as a ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. The compound is known for its stability and effectiveness in facilitating these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(methyl)phosphane tetrafluoroborate can be synthesized through the reaction of di-tert-butyl(methyl)phosphine with tetrafluoroboric acid. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(methyl)phosphane tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The reactions are typically carried out under inert atmospheres at elevated temperatures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific type of cross-coupling reaction. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Scientific Research Applications
Di-tert-butyl(methyl)phosphane tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which di-tert-butyl(methyl)phosphane tetrafluoroborate exerts its effects involves its role as a ligand in catalytic reactions. The phosphine ligand stabilizes the palladium catalyst and facilitates the formation of reactive intermediates, leading to efficient cross-coupling reactions . The molecular targets and pathways involved include the activation of C-H, C-C, and C-N bonds .
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphonium tetrafluoroborate
- Di-tert-butylmethylphosphine
- Triisopropylphosphonium tetrafluoroborate
Uniqueness
Di-tert-butyl(methyl)phosphane tetrafluoroborate is unique due to its high stability and effectiveness as a ligand in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C9H21BF4P- |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
ditert-butyl(methyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1 |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
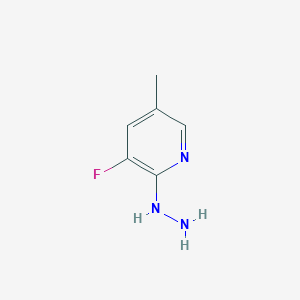
![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)
![(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12442153.png)
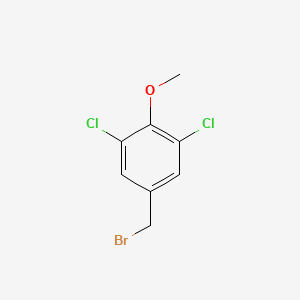
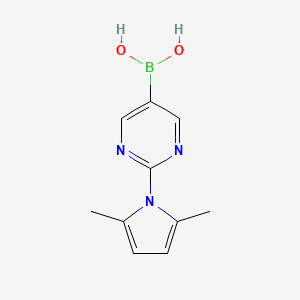
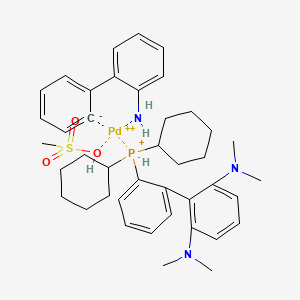
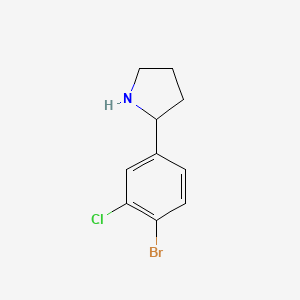
![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
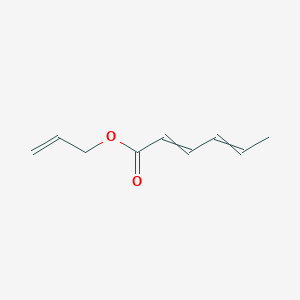
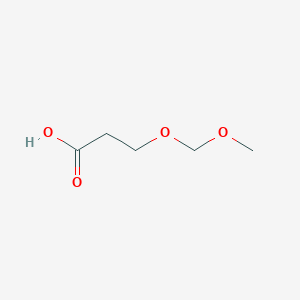
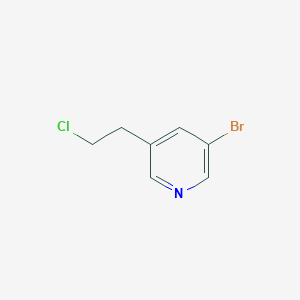
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)
![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)
